Arginyl-glycyl-aspartyl-valine (RGDV) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and valine. It is a crucial amino acid sequence found in various extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and collagen [, ]. RGDV plays a significant role in cell adhesion, migration, and signaling processes by interacting with cell surface receptors called integrins [, , ]. This sequence is recognized as a minimal cell recognition sequence within larger adhesive proteins and is often used in biomaterial design to promote cell attachment [, ].
Synthesis Analysis
RGDV and its analogs can be synthesized using solid-phase peptide synthesis or solution-phase methods [, ].
Mechanism of Action
RGDV primarily exerts its biological effects by binding to integrins, a family of transmembrane cell surface receptors that mediate cell-to-cell and cell-to-ECM adhesion. Integrins are heterodimeric proteins composed of α and β subunits, with the RGDV sequence specifically recognized by a subset of integrins, including αvβ3 and α5β1 [, ]. Binding of RGDV to integrins triggers intracellular signaling cascades that regulate various cellular processes, such as cell adhesion, spreading, migration, proliferation, and survival [, ].
Biomaterials:
Improving biocompatibility: Incorporating RGDV into biomaterials, such as scaffolds for tissue engineering or coatings for medical devices, enhances their biocompatibility by promoting cell attachment and integration [].
Drug Delivery:
Targeted drug delivery: RGDV has been investigated as a targeting ligand for drug delivery systems designed to specifically deliver therapeutic agents to cells expressing RGD-binding integrins [, , ]. This approach holds promise for improving drug efficacy and reducing side effects.
Future Directions
Developing RGDV analogs with enhanced properties: Research efforts are focused on designing and synthesizing RGDV analogs with improved stability, selectivity, and potency for specific integrin subtypes [].
Related Compounds
Arg-Gly-Asp (RGD)
Relevance: RGD is a core structural motif found within RGDV. RGD-containing peptides are often used as inhibitors or competitors for integrin binding, affecting cell adhesion and other related processes. Research has shown that RGD peptides can inhibit the invasion of squamous carcinoma cells by interfering with integrin-mediated adhesion.
Arg-Gly-Asp-Ser (RGDS)
Relevance: RGDS shares a high structural similarity with RGDV, differing only in the terminal amino acid. Both peptides exhibit cell adhesion properties due to their interaction with integrins. Studies have shown that RGDS can inhibit squamous cell carcinoma invasion, suggesting a potential role in targeting integrins for therapeutic purposes. Pre-B cells were found to adhere to fibronectin via interaction with RGDS through integrins α5 and αv. This binding suggests a possible competitive relationship between RGDS and RGDV for integrin binding sites.
Gly-Arg-Gly-Asp-Thr-Pro (GRGDTP)
Relevance: GRGDTP, similar to RGDV, is known for its ability to bind to integrins and influence cell adhesion. This peptide effectively inhibits sperm-oolemmal adhesion and egg penetration, highlighting the crucial role of RGD-mediated interactions in mammalian fertilization. This suggests that RGDV might also possess the potential to interfere with fertilization processes.
Arg-Gly-Asp-Phe (RGDF)
Relevance: RGDF, like RGDV, can modify the biological activity of other molecules when conjugated with them. Studies have shown that conjugating RGDF with dexamethasone enhances the anti-inflammatory efficacy and mitigates the risk of osteoporosis associated with dexamethasone. This observation suggests potential therapeutic applications for RGDF-modified drugs, and it raises the possibility that RGDV modification could lead to similar outcomes.
Leu-Arg-Gly-Asp-Val (LRGDV)
Relevance: LRGDV is similar to RGDV in its cell adhesion properties, with both peptides targeting integrins, particularly the αvβ3 subtype. Studies have revealed that LRGDV inhibits the spreading of SMKT R-3 cells (human renal cell carcinoma) on human Zn-α2-glycoprotein, a novel adhesive protein. This suggests a potential role of LRGDV in cancer research, specifically in understanding and potentially targeting cancer cell adhesion and metastasis.
Glu-Leu-Arg-Gly-Asp-Val (ELRGDV)
Relevance: ELRGDV and RGDV share similar cell adhesion properties by interacting with integrins, specifically αvβ3. Research indicates that ELRGDV inhibits SMKT R-3 cell (human renal cell carcinoma) spreading on human Zn-α2-glycoprotein, suggesting a potential role in cancer research by targeting cancer cell adhesion and metastasis.
C(n)H(2n+1)CO-RGDV-Ara-C
Relevance: These compounds demonstrate the effectiveness of conjugating RGDV to a therapeutic agent to enhance its delivery to tumor cells, which is similar to the approach used with RGDV-gemcitabine. The varying fatty acid linker lengths suggest that the length of the linker might impact the compound's overall efficacy and pharmacological properties.
C(11)H(23)CO-V-Ara-C
Relevance: Comparing this compound with the RGDV-containing conjugates helps to isolate and confirm the role of RGDV in enhancing the drug's tumor-targeting abilities. The lack of RGDV in this compound allows for a direct assessment of the targeting peptide's impact on antitumor activity.
Aspirin-Arg-Gly-Asp-Val (A-RGDV)
Relevance: A-RGDV highlights the successful application of RGDV as a carrier for targeted drug delivery, similar to the concept behind RGDV-gemcitabine. The compound effectively delivers aspirin to thrombus sites, demonstrating the potential of RGDV-based conjugates for improving drug efficacy and potentially reducing off-target effects.
Arg-Gly-Glu-Val (RGEV)
Relevance: RGEV serves as a negative control, demonstrating the specificity of the RGD sequence for integrin binding. While RGDV effectively inhibits platelet-dependent thrombus formation in vivo, RGEV shows no antithrombotic activity. This emphasizes the critical role of the aspartic acid residue in the RGD motif for its biological activity.
Gly-Arg-Gly-Glu-Ser-Tyr (GRGESY)
Relevance: This peptide serves as a negative control in experiments investigating the cell adhesion properties of RGD-containing peptides. The lack of cell adhesion observed with GRGESY compared to GRGDSY and GRGDVY reaffirms the specificity of the aspartic acid residue within the RGD motif for integrin binding. This highlights that even a single amino acid substitution can significantly affect the peptide's biological activity.
H-Cys-Arg-Gly-Asp-Val-Tyr-Cys-OH
Relevance: This cyclic analog emphasizes the importance of conformation for the biological activity of RGD-containing peptides. By restricting the peptide's conformation, researchers can study the specific structural requirements for its interaction with target proteins, such as integrins, and its subsequent effects on cellular processes like immune response and adhesion.
Arg-Gly-Asp-Arg-Gly-Asp
Relevance: The cyclodimeric RGD peptide underscores the potential of multivalent ligands for enhancing binding affinity and potency. By presenting multiple copies of the RGD motif, this compound might achieve a stronger interaction with αvβ3 integrin, potentially leading to increased efficacy as an immunosuppressant or anti-angiogenic agent compared to the monomeric RGDV.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse.